molecular formula C7H8FN3 B1490460 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine CAS No. 1565537-99-6

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

Cat. No.: B1490460
CAS No.: 1565537-99-6
M. Wt: 153.16 g/mol
InChI Key: KDEDPYBNOLTPGV-UHFFFAOYSA-N
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Description

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H8FN3 and is registered under CAS number 121598704 . This specialty pyrimidine features a fluorine atom at the 5-position and an allylamine group at the 2-position of the pyrimidine ring, a structure known to be of significant interest in medicinal and organic chemistry research. The pyrimidine scaffold is a fundamental building block in nucleic acids and is considered a privileged structure in drug discovery due to its presence in a wide range of biologically active molecules . Specifically, 5-fluoro-substituted pyrimidines have been identified as key precursors and intermediates in the synthesis of compounds with diverse biological properties. Research into analogous 5-fluoro-2-aminopyrimidine compounds has demonstrated potent inhibitory activity against immune-activated nitric oxide (NO) production in vitro, suggesting potential for anti-inflammatory research applications . Furthermore, the reactive allylamine side chain in this molecule provides a versatile handle for further chemical modification through reactions such as Michael additions or radical thiol-ene chemistry, making it a valuable scaffold for the synthesis of more complex chemical libraries or for conjugation studies . Researchers utilize this and related compounds to explore new mechanisms of action and to develop potential therapeutic agents targeting hyperproliferative and infectious diseases . Handle with appropriate precautions; refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-N-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEDPYBNOLTPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method is the silver-promoted selective fluorination using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Selectfluor: Used for the selective fluorination of 2-aminopyrimidine derivatives.

    Silver Carbonate (Ag2CO3): Acts as a promoter in the fluorination reaction.

    Various Nucleophiles: Used in substitution reactions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine derivatives is their function as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are implicated in various diseases, including cancer.

Case Studies

A study demonstrated that derivatives of pyrimidine compounds, including those with a 5-fluoro substitution, showed significant potency against several cancer cell lines. For instance, one derivative exhibited an IC50 value indicating effective inhibition of CDK9 activity, leading to reduced cell viability in treated cancer cells .

Antiviral Activity

Research has indicated that pyrimidine-based compounds can exhibit antiviral properties. The structural features of this compound may contribute to its efficacy against viral infections.

Mechanism

The antiviral activity is hypothesized to result from the compound's ability to interfere with viral replication processes by targeting viral kinases or host cell kinases involved in viral lifecycle regulation .

Case Studies

In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication in various models, suggesting a potential application in treating viral infections such as HIV and hepatitis C .

Anticancer Properties

The compound's anticancer properties extend beyond kinase inhibition. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells.

Case Studies

Research has highlighted several derivatives that have shown promising results in preclinical models for various cancers, including breast and lung cancer. These studies report significant reductions in tumor size and improved survival rates in treated animals .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups essential for its biological activity.

Synthetic Routes

Common synthetic methods include:

  • Nucleophilic substitution reactions involving pyrimidine precursors.
  • Functionalization at specific positions on the pyrimidine ring to enhance biological activity.

Chemical Stability

Studies indicate that the compound maintains stability under physiological conditions, making it a suitable candidate for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substitution at the Pyrimidine 2-Amine Position

The 2-amine substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent at 2-Amine Molecular Formula Key Features
5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine Prop-2-en-1-yl C₇H₉FN₄ Reactive allyl group; potential for Michael addition or crosslinking.
5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine Piperidin-4-yl C₉H₁₃FN₄ Basic piperidine enhances solubility; common in kinase inhibitors.
5-Fluoro-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]pyrimidin-2-amine 5-(4-Methylpiperazinyl)pyridin-2-yl C₁₉H₂₄FN₇ Bulky substituent improves target specificity (e.g., CDK6 inhibition).

Key Differences :

  • Solubility : The piperidine analog (C₉H₁₃FN₄) exhibits higher water solubility due to its basic amine, whereas the allyl derivative (C₇H₉FN₄) is more lipophilic.
  • Reactivity : The propenyl group in the target compound offers synthetic versatility, unlike the stable piperidine or aromatic substituents.

Fluorine Substitution and Bioactivity

Fluorine at the 5-position is conserved across analogs to optimize binding and stability:

  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., 5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine hydrochloride, CAS 1264035-23-5).
  • Electronic Effects : The electron-withdrawing fluorine increases hydrogen-bond acceptor strength, critical for interactions with kinase ATP pockets (e.g., CDK6 complex).

Research Findings and Data Tables

Physicochemical Properties

Property This compound 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine
Molecular Weight 168.18 g/mol 196.23 g/mol
logP (Predicted) 1.8 1.2
Hydrogen Bond Donors 1 2
Hydrogen Bond Acceptors 4 5

Data inferred from structural analogs.

Biological Activity

5-Fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has attracted attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a prop-2-en-1-yl substituent at the nitrogen atom. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine substituent enhances binding affinity to biological targets, which can lead to increased potency and selectivity. The compound's action may involve inhibition of key enzymes or pathways critical for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of various cancer cell lines, including mouse leukemia cells (L1210) with IC50 values in the nanomolar range .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
L1210 (mouse leukemia)< 0.01
MCF-7 (breast cancer)0.87 - 12.91
MDA-MB-231 (breast cancer)1.75 - 9.46

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The exact mechanism by which it exerts this effect is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrimidine derivatives similar to this compound:

  • Inhibition of NO Production : A study on related compounds demonstrated that certain pyrimidines could significantly suppress nitric oxide (NO) production in immune cells, suggesting anti-inflammatory properties that may complement their anticancer effects .
  • Dihydrofolate Reductase Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in cancer cells .
  • Selectivity Index : In comparative studies against standard treatments like 5-Fluorouracil (5-FU), some derivatives exhibited better selectivity indices and higher apoptosis induction in cancer cells, indicating their potential as more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are most effective for introducing the 5-fluoro substituent into 2-aminopyrimidine derivatives?

The silver-promoted fluorination of 2-aminopyrimidines using Selectfluor in the presence of Ag₂CO₃ is a key method for regioselective fluorination at the 5-position. This approach achieves high yields (fair to excellent) and avoids competing side reactions, particularly for 4-substituted substrates (e.g., aryl, vinyl, or amine groups). The role of Ag₂CO₃ is critical in stabilizing intermediates and enhancing electrophilic fluorination efficiency .

Q. How can the propenylamine side chain be introduced at the pyrimidine 2-amino group?

The propenyl (allyl) group can be introduced via nucleophilic substitution or coupling reactions. For example:

  • Alkylation : Reacting 5-fluoro-2-aminopyrimidine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Buchwald-Hartwig amination : Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos to couple allylamine derivatives with halogenated pyrimidines .

Q. What analytical techniques are essential for characterizing 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine?

Technique Key Parameters Purpose
¹H/¹³C NMR Chemical shifts for F-C coupling (e.g., ¹⁹F-¹H splitting), allyl proton signals (~δ 5.0–6.0 ppm)Confirm regiochemistry and purity
HRMS Exact mass matching [M+H]⁺ (e.g., C₇H₉FN₃: 166.0782)Verify molecular formula
X-ray crystallography Dihedral angles between pyrimidine and substituents (e.g., ~12° for phenyl groups)Resolve structural ambiguities

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data for fluorination reactions?

Discrepancies in fluorination outcomes (e.g., unexpected 3- vs. 5-fluoro products) may arise from electronic or steric effects. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example:

  • Electrophilic fluorination : Calculate Fukui indices to identify nucleophilic sites on the pyrimidine ring.
  • Steric maps : Visualize steric hindrance from 4-substituents (e.g., bulky groups favoring 5-fluorination) .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Disorder in the allyl group : The flexible propenyl chain may exhibit positional disorder. Use SHELXL with restraints (e.g., DFIX, DANG) to model plausible conformations .
  • Weak hydrogen bonding : The NH group may form weak interactions (e.g., C–H⋯O/N). Apply maximum-likelihood refinement (e.g., REFMAC) to improve electron density maps for low-occupancy interactions .

Q. How do structural modifications (e.g., allyl vs. aryl groups) impact bioactivity in kinase inhibition studies?

  • Allyl group : Enhances solubility and enables covalent binding to cysteine residues (e.g., in kinase ATP pockets). Compare IC₅₀ values against analogues (e.g., 5-fluoro-N-phenyl derivatives).
  • Fluorine : Improves metabolic stability and membrane permeability. Use molecular docking (e.g., AutoDock Vina) to simulate binding modes with targets like Abl kinase .

Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data?

  • Dynamic effects : NMR chemical shifts may vary due to solvent polarity or temperature. Use COSMO-RS simulations to account for solvent effects.
  • Tautomerism : The 2-amino group may tautomerize (e.g., amine ↔ imine). Validate tautomeric forms via VT-NMR (variable-temperature NMR) .

Experimental Design Considerations

Q. How to design a high-throughput screen for derivatives of this compound?

  • Library synthesis : Use parallel reactions (e.g., 96-well plates) with diverse amines (propargyl, benzyl) and fluorinating agents (Selectfluor, XeF₂).
  • Automated analysis : Couple LC-MS with robotic sampling to track reaction progress and purity .

Q. What controls are critical for reproducibility in fluorination reactions?

  • Negative controls : Exclude Ag₂CO₃ to confirm its catalytic role.
  • Isotope labeling : Use ¹⁸O-water to trace oxygen sources in byproducts (e.g., hydroxylation vs. fluorination) .

Data Contradiction Analysis

Q. Why might HPLC purity data conflict with NMR integration results?

  • Co-eluting impurities : Non-UV-active contaminants (e.g., salts) evade HPLC detection. Validate with charged aerosol detection (CAD) or LC-HRMS.
  • NMR signal overlap : Allyl protons may overlap with solvent peaks. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, COSY) .

Q. How to resolve conflicting bioactivity data across cell lines?

  • Off-target effects : Profile kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
  • Metabolic stability : Compare half-lives in hepatocyte assays (e.g., human vs. mouse) to explain species-specific activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine

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